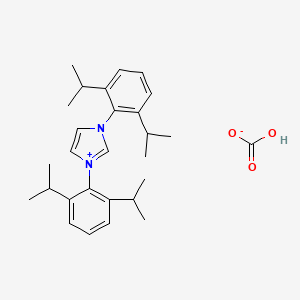

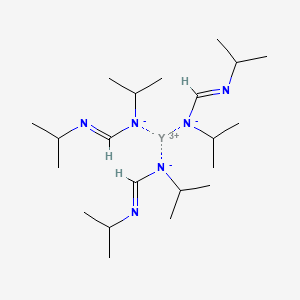

1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate, min. 97% IPrH.HCO3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate” is a type of N-heterocyclic carbene precursor . It is also used in organic synthesis and as a pharmaceutical intermediate .

Synthesis Analysis

While specific synthesis methods for “1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate” were not found, it’s known that these types of compounds are generally used as reagents in the synthesis of NHC Copper (I) complexes bearing dipyridylamine ligands . They are also used in the synthesis of the methyl ester derivative of the drug Vadimezan .Chemical Reactions Analysis

“1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate” is known to display notable catalytic activity. It can act as an efficient catalyst in several organic transformations, including cross-coupling reactions, C-H activation, and Suzuki-Miyaura coupling, among others .Aplicaciones Científicas De Investigación

1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate, min. 97% IPrH.HCO3, has been studied extensively in the fields of organic chemistry, biochemistry, and materials science. 1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate, min. 97% IPrH.HCO3s are being used as solvents for a variety of reactions, including catalytic reactions, polymerization reactions, and reactions involving organometallic compounds. 1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate, min. 97% IPrH.HCO3s have also been used as electrolytes in fuel cells and lithium-ion batteries. 1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate, min. 97% IPrH.HCO3s are also being studied for their potential application in the field of drug delivery, as they can be used to solubilize and stabilize drugs.

Mecanismo De Acción

Target of Action

It’s known that similar compounds are often used in organic synthesis as catalysts .

Mode of Action

The compound acts as a ligand for palladium complexes in amination reactions of aryl halides . It’s also used in C-C bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling .

Biochemical Pathways

It’s known that it plays a crucial role in various organic synthesis reactions, including cross-coupling reactions .

Result of Action

The result of the compound’s action is the facilitation of various organic synthesis reactions. For instance, it’s used to generate an N-heterocyclic carbene catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate, min. 97% IPrH.HCO3, has several advantages and limitations when used in laboratory experiments. 1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate, min. 97% IPrH.HCO3s are thermally stable and have a low vapor pressure, making them suitable for use in high-temperature reactions. 1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate, min. 97% IPrH.HCO3s are also non-toxic and biocompatible, making them suitable for use in biomedical applications. However, 1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate, min. 97% IPrH.HCO3s are expensive and can be difficult to handle, making them less suitable for large-scale applications.

Direcciones Futuras

1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate, min. 97% IPrH.HCO3, has a wide range of potential applications in the fields of organic chemistry, biochemistry, and materials science. Possible future directions for research include the development of new synthesis methods for 1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate, min. 97% IPrH.HCO3s, the development of new catalysts for chemical reactions, the development of new drug delivery systems, and the development of new materials for energy storage and conversion. Additionally, further research into the biochemical and physiological effects of 1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate, min. 97% IPrH.HCO3s could lead to new applications in the field of medicine.

Métodos De Síntesis

1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate, min. 97% IPrH.HCO3, can be synthesized from the reaction of 2,6-di-i-propylphenol and 1,3-bis(2-hydroxyethyl)imidazolium bicarbonate. The reaction is carried out in a sealed reaction flask containing an inert atmosphere of nitrogen or argon. The reaction is heated to a temperature of 110°C for 4 hours. The reaction mixture is then cooled and the product is isolated by filtration.

Safety and Hazards

“1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate” can cause serious eye damage and irritation. When inhaled, it may cause respiratory irritation. Adequate ventilation should be provided in areas where this compound is handled to prevent the inhalation of hazardous fumes or dust particles . It also causes skin irritation .

Propiedades

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;hydrogen carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N2.CH2O3/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1(3)4/h9-21H,1-8H3;(H2,2,3,4)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZXQLQEVHESQH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.C(=O)(O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%](/img/structure/B6309666.png)

![Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%](/img/structure/B6309683.png)

![Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide](/img/structure/B6309689.png)